Mono(3-Methyl-2-pentyl) Phthalate
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Overview
Description
Mono(3-Methyl-2-pentyl) Phthalate is a phthalate ester with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . It is primarily used in research settings, particularly in the field of proteomics . Phthalates are widely known for their use as plasticizers, which enhance the flexibility and durability of plastic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono(3-Methyl-2-pentyl) Phthalate typically involves the esterification of phthalic anhydride with 3-methyl-2-pentanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Mono(3-Methyl-2-pentyl) Phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and 3-methyl-2-pentanol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and 3-methyl-2-pentanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Mono(3-Methyl-2-pentyl) Phthalate is used extensively in scientific research, particularly in the following areas:
Chemistry: As a model compound for studying esterification and hydrolysis reactions.
Biology: In studies related to the biodegradation of phthalates and their environmental impact.
Medicine: Research on the potential endocrine-disrupting effects of phthalates.
Industry: Used in the development of new plasticizers and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Mono(3-Methyl-2-pentyl) Phthalate involves its interaction with various molecular targets. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism. It affects the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are crucial for neurodevelopmental processes . At the cellular level, it interacts with nuclear receptors in neural structures, potentially leading to neurological disorders .
Comparison with Similar Compounds
Mono(3-Methyl-2-pentyl) Phthalate can be compared with other phthalates such as:
- Di-n-butyl phthalate (DBP)
- Diethyl phthalate (DEP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisobutyl phthalate (DiBP)
Uniqueness
This compound is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for specific research applications, particularly in the study of esterification and hydrolysis reactions .
Properties
Molecular Formula |
C14H18O4 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(3-methylpentan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-4-9(2)10(3)18-14(17)12-8-6-5-7-11(12)13(15)16/h5-10H,4H2,1-3H3,(H,15,16) |
InChI Key |
KUGCEWICPJYZGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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